molecular formula C28H28Cl2N4O2 B3442463 1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine]

1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine]

Cat. No. B3442463
M. Wt: 523.4 g/mol
InChI Key: BSIGJYFGHUQETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine], commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a piperazine derivative that is used in various research studies due to its unique properties.

Mechanism of Action

CPP acts as an NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade results in the inhibition of synaptic plasticity, which is essential for learning and memory. CPP has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
CPP has been shown to induce seizures in animal models, which is attributed to its NMDA receptor antagonism. CPP has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, CPP has been shown to modulate the release of hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments, including its potent NMDA receptor antagonism and its ability to induce seizures in animal models. However, CPP has limitations, including its potential toxicity and the need for appropriate dosing and administration.

Future Directions

There are several future directions for CPP research, including investigating its potential therapeutic effects in neurological disorders such as Alzheimer's disease and epilepsy. Additionally, research can be conducted to explore the effects of CPP on other neurotransmitter systems and its potential interactions with other drugs. Further studies can also be conducted to investigate the safety and toxicity of CPP in animal models and humans.
Conclusion:
CPP is a potent NMDA receptor antagonist that has gained significant attention in the field of scientific research. CPP has various scientific research applications, including its use as a tool to study the central nervous system. CPP has a unique mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the potential therapeutic effects of CPP and its safety in animal models and humans.

Scientific Research Applications

CPP has various scientific research applications, including its use as a tool to study the central nervous system. CPP is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which has been used to investigate the role of NMDA receptors in neurological disorders such as Alzheimer's disease and epilepsy. CPP has also been used to study the effects of NMDA receptor antagonists on learning and memory.

properties

IUPAC Name

[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28Cl2N4O2/c29-23-6-2-8-25(19-23)31-10-14-33(15-11-31)27(35)21-4-1-5-22(18-21)28(36)34-16-12-32(13-17-34)26-9-3-7-24(30)20-26/h1-9,18-20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIGJYFGHUQETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3-diylbis{[4-(3-chlorophenyl)piperazin-1-yl]methanone}

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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